(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3S3/c1-3-8-19-11-5-4-10(25(2,21)22)9-13(11)24-16(19)18-15(20)12-6-7-14(17)23-12/h3-7,9H,1,8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXZGRKWYZOKEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)Br)S2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a benzo[d]thiazol-2-yl structure have been reported to exhibit inhibitory action against hiv-1 reverse transcriptase (rt).
Mode of Action
The compound’s mode of action is likely related to its interaction with its target proteins. For instance, similar compounds have shown to bind to the allosteric center of RT, leading to an uncompetitive inhibition mode. This means that the compound binds to the enzyme-substrate complex, reducing the enzyme’s activity.
Biochemical Pathways
Based on the reported activity of similar compounds, it can be inferred that the compound may interfere with the replication of hiv-1 by inhibiting the rt enzyme.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound indeed targets HIV-1 RT as suggested by the activity of similar compounds, it could potentially inhibit the replication of HIV-1, thereby exerting antiviral effects.
Biological Activity
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. It belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and research findings.
Structural Characteristics
The compound's structure includes:
- Thiazole Ring : Contributes to its biological activity.
- Benzamide Moiety : Known for various therapeutic effects.
- Allyl Group : Enhances reactivity and solubility.
- Methylsulfonyl Group : Improves pharmacokinetic properties.
The molecular formula is with a molecular weight of 450.6 g/mol.
Biological Activity Overview
Research has demonstrated that benzothiazole derivatives exhibit a range of biological activities. The following sections detail specific activities observed for (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide.
Anticancer Activity
-
Mechanism of Action :
- The compound has shown potential as a microtubule-modulating agent, similar to combretastatin-A4, which disrupts the formation of microtubules necessary for cell division.
- It inhibits endothelial cell migration and proliferation, crucial for tumor angiogenesis.
- Cell Line Studies :
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 0.13 |
| MDA-MB-231 | 1.35 |
| HT-29 | 0.008 |
Anti-inflammatory Activity
The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro assays demonstrated that it significantly reduced the secretion of these cytokines in activated macrophages, suggesting potential applications in treating inflammatory diseases .
Antimicrobial Activity
Preliminary studies indicate that benzothiazole derivatives possess antimicrobial properties. The specific activity of (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide against various bacterial strains is currently under investigation, with early results showing promise .
Case Studies and Research Findings
- Study on Structure-Activity Relationship (SAR) :
- Combination Therapy Potential :
- Predictive Models :
Scientific Research Applications
Structural Characteristics
The compound can be described by the following structural components:
| Component | Description |
|---|---|
| Benzo[d]thiazole | Core structure known for diverse biological activities |
| Allyl Group | Enhances reactivity and may influence interaction with biological targets |
| Methylsulfonyl Group | Increases solubility and stability |
| Bromothiophene | Contributes to the compound's reactivity profile |
Anticancer Properties
Research has indicated that compounds containing benzo[d]thiazole structures exhibit significant anticancer activities. The following table summarizes key findings from studies evaluating the anticancer effects of (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide across various cancer cell lines:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| A431 (epidermoid carcinoma) | 1.61 ± 1.92 | Significant inhibition of proliferation |
| A549 (lung carcinoma) | 1.98 ± 1.22 | Induction of apoptosis and cell cycle arrest |
| Jurkat (T-cell leukemia) | < 4 | Inhibition of cell migration |
The compound's ability to induce apoptosis and inhibit cell proliferation suggests its potential as a therapeutic agent in cancer treatment.
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has shown promise in modulating inflammatory responses. Studies have demonstrated that it significantly decreases levels of pro-inflammatory cytokines such as IL-6 and TNF-α, indicating its potential utility in treating inflammatory diseases.
Case Studies
Several case studies have highlighted the therapeutic potential of thiazole derivatives, including this compound:
- Study on Thiazole Derivatives : A comprehensive study demonstrated that thiazole compounds exhibit strong cytotoxic effects against various cancer cell lines, with structure–activity relationships indicating that modifications enhance biological activity.
- Benzothiazole Analogs : Research focused on benzothiazole derivatives showed promising results in inhibiting tumor growth in vivo, further supporting the potential application of compounds like (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide in cancer therapy.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the 5-Bromo Position
The bromine atom on the thiophene ring undergoes nucleophilic substitution under controlled conditions. This reactivity enables the introduction of diverse functional groups:
Mechanistic Insight : The electron-withdrawing carboxamide group activates the thiophene ring toward nucleophilic displacement at the 5-position.
Hydrolysis of the Thiophene-2-Carboxamide Moiety
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
Applications : Hydrolyzed products serve as intermediates for synthesizing esters or acyl chlorides.
Oxidation of the Allyl Substituent
The allyl group on the benzo[d]thiazole core undergoes selective oxidation:
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| m-CPBA | DCM, 0°C, 2 h | Epoxide derivative | Epoxide formation confirmed by ¹H NMR (δ 3.8–4.2 ppm, AB system). |
| KMnO₄, H₂O | Acetone/H₂O, 50°C, 4 h | 3-(2-Oxoethyl)-6-(methylsulfonyl)benzo[d]thiazole | Over-oxidation to ketone observed; yield: 65%. |
Limitations : Over-oxidation can occur with strong oxidants, necessitating careful stoichiometric control.
Electrophilic Aromatic Substitution on the Benzo[d]Thiazole Core
The methylsulfonyl group directs electrophilic substitution to the para position:
Reduction Pathways
Selective reduction of functional groups has been explored:
Stability Under Thermal and Photolytic Conditions
-
Thermal Stability : Decomposition observed >200°C, releasing SO₂ (confirmed by TGA-MS) .
-
Photolysis : UV irradiation (254 nm) induces C–N bond cleavage in the benzo[d]thiazole core, forming sulfonic acid derivatives.
Key Research Findings
-
The bromothiophene moiety is critical for cross-coupling reactions, enabling rapid diversification of the molecular scaffold .
-
Oxidation of the allyl group to epoxide enhances biological activity in analogous compounds by improving membrane permeability.
-
Hydrolysis of the carboxamide to carboxylic acid significantly alters solubility, aiding pharmacokinetic optimization .
This compound’s reactivity profile highlights its versatility as a synthetic intermediate in medicinal chemistry and materials science. Further studies are needed to explore its catalytic applications and bioconjugation potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
